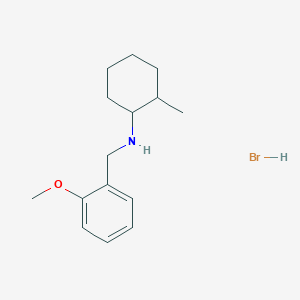
N-(2-Methoxybenzyl)-2-methylcyclohexanamine hydrobromide; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NBOMes are N-benzylmethoxy derivatives of the 2C family compounds with an N-2-methoxybenzyl moiety substituted by the methoxy group at the 2- and 5-position and the halogen group at the 4-position of the phenyl ring . These substances are a new class of potent serotonin 5-HT2A receptor agonist hallucinogens with potential harmful effects .
Synthesis Analysis
The synthesis of NBOMe compounds typically involves the introduction of a N-2-methoxybenzyl group to a parent compound . This modification significantly increases the in vitro cytotoxicity of 2C phenethylamines drugs .Molecular Structure Analysis
The molecular structure of NBOMe compounds is characterized by the presence of a N-2-methoxybenzyl group . This group is substituted by the methoxy group at the 2- and 5-position and the halogen group at the 4-position of the phenyl ring .Chemical Reactions Analysis
NBOMe compounds are extensively metabolized in the body, mainly via O-dealkylation, hydroxylation, glucuronidation, and combinations thereof .Aplicaciones Científicas De Investigación
Psychoactive Substance Research
- Methoxetamine , a structural analogue of ketamine and part of the arylcyclohexylamine class, has been studied for its recreational and psychedelic effects. This research provides insights into the pharmacology, metabolism, and potential health risks associated with its use, highlighting the need for further studies to understand its short- and long-term effects (Zawilska, 2014).
Antimalarial Compound Discovery
- Research on marine-derived natural products has identified compounds with antimalarial activity. Among these, aromatic compounds such as p-methoxybenzyl alcohol have been isolated, pointing to the potential of marine biodiversity as a source for novel antimalarial agents (Wright et al., 1996).
Anticancer Research
- The investigation into endogenous estrogen metabolites such as 2-methoxyestradiol explores their potential antitumorigenic and antiangiogenic effects. This line of research suggests that these metabolites may offer protective effects against estrogen-induced cancers, illustrating the complex role of estrogen metabolism in carcinogenesis (Zhu & Conney, 1998).
Environmental Impact Studies
- Studies on environmental contaminants , including parabens and novel brominated flame retardants, contribute to understanding the fate and behavior of these compounds in aquatic environments. Such research highlights the persistence of these compounds and their potential impacts on water quality and wildlife, underscoring the importance of monitoring and managing chemical pollutants (Haman et al., 2015; Zuiderveen et al., 2020).
Molecular Imaging in Neuroscience
- Molecular and functional imaging studies on psychedelic drug action, including compounds with structural similarities to the queried chemical, offer insights into their binding distribution and cerebrometabolic effects in the brain. This research is foundational for understanding the neurobiological mechanisms underpinning the psychoactive effects of these substances (Cumming et al., 2021).
Mecanismo De Acción
Target of Action
N-(2-Methoxybenzyl)-2-methylcyclohexanamine hydrobromide, also known as 25B-NBOMe, is a potent psychoactive substance . It exhibits high binding affinity for 5-HT2A/C serotonin receptors . These receptors are part of the serotonin system, which plays a crucial role in mood regulation and perception.
Mode of Action
The compound interacts with its targets, the 5-HT2A/C serotonin receptors, leading to an increased release of several neurotransmitters . This interaction results in profound changes in perception and cognition, characteristic of hallucinogenic activity .
Biochemical Pathways
The compound affects multiple neurotransmitter pathways. It has been reported to increase the release of dopamine (DA) , serotonin (5-HT) , acetylcholine (ACh) , and glutamate in various brain regions . These neurotransmitters play key roles in mood regulation, cognition, and motor control.
Pharmacokinetics
It is known that the compound can easily cross theblood-brain barrier (BBB) and accumulate in the brain tissue . This suggests that the compound has good bioavailability.
Result of Action
The compound’s action leads to a range of molecular and cellular effects. It induces hallucinogenic activity and can affect short-term memory and locomotion . It has also been associated with neurotoxic effects, including DNA damage and a decrease in the number of glial cells in certain brain regions .
Safety and Hazards
Direcciones Futuras
Given the potential harm associated with NBOMe compounds, further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties is needed to evaluate their potential harmful effects . This includes more detailed studies on their toxicokinetics, metabolism, and the development of reliable detection methods .
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.BrH/c1-12-7-3-5-9-14(12)16-11-13-8-4-6-10-15(13)17-2;/h4,6,8,10,12,14,16H,3,5,7,9,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWNWYKVGSQVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=CC=CC=C2OC.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

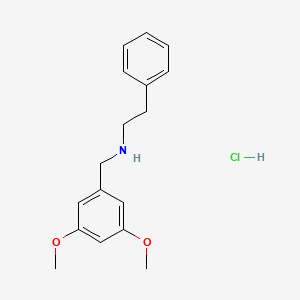

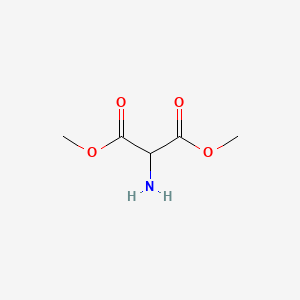
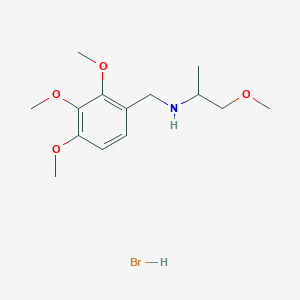
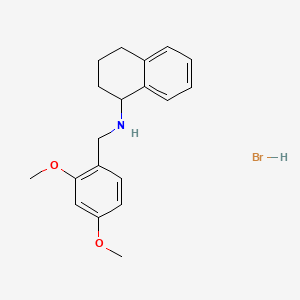

amine hydrobromide; 95%](/img/structure/B6351972.png)
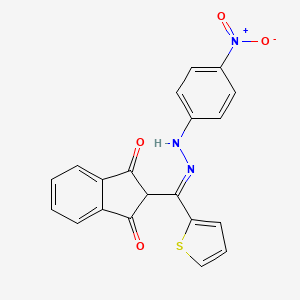
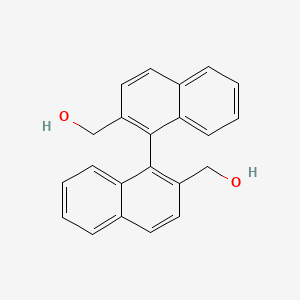
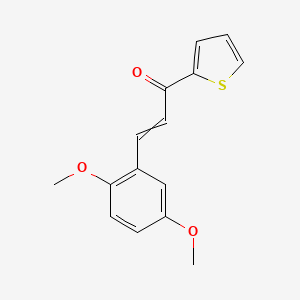


![N-[(4-Methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide; 95%](/img/structure/B6352054.png)
